4-(4-Methoxypyrimidin-2-yl)piperazine-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxypyrimidin-2-yl)piperazine-1-sulfonyl fluoride is a chemical compound that features a piperazine ring substituted with a methoxypyrimidine group and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxypyrimidin-2-yl)piperazine-1-sulfonyl fluoride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Methoxypyrimidine Group: The methoxypyrimidine group can be introduced via nucleophilic substitution reactions involving appropriate pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxypyrimidin-2-yl)piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxypyrimidine group.
Cycloaddition: The piperazine ring can participate in cycloaddition reactions, forming various heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
4-(4-Methoxypyrimidin-2-yl)piperazine-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used in the development of acetylcholinesterase inhibitors, which are potential treatments for Alzheimer’s disease.
Organic Synthesis: The compound serves as a building block for the synthesis of various heterocyclic compounds.
Biological Studies: It is used in studies involving protein kinase inhibition and other enzymatic activities.
Industrial Applications: The compound is used in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxypyrimidin-2-yl)piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine.
Protein Kinase Inhibition: It acts as an inhibitor of certain protein kinases, affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)piperazine: Similar in structure but lacks the sulfonyl fluoride group.
4-(4-Fluorophenyl)piperazine: Contains a fluorine atom instead of a methoxy group.
4-(4-Methylphenyl)piperazine: Features a methyl group instead of a methoxy group.
Uniqueness
4-(4-Methoxypyrimidin-2-yl)piperazine-1-sulfonyl fluoride is unique due to the presence of both the methoxypyrimidine and sulfonyl fluoride groups, which confer specific reactivity and biological activity .
Properties
IUPAC Name |
4-(4-methoxypyrimidin-2-yl)piperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4O3S/c1-17-8-2-3-11-9(12-8)13-4-6-14(7-5-13)18(10,15)16/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTHHDMMLPYEMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.